molecular formula C26H23ClN6O B2968682 N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-97-9

N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2968682
CAS No.: 955304-97-9
M. Wt: 470.96
InChI Key: JCKZUFSZRXVASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure mimics purine bases, enabling interactions with kinase enzymes critical in cancer progression . Key structural features include:

  • N4 substitution: A 4-ethoxyphenyl group, which enhances lipophilicity and electron-donating properties.
  • N6 substitution: A 2-chlorobenzyl group, introducing steric bulk and halogen-mediated hydrophobic interactions.

This compound is part of a broader effort to optimize pyrazolo[3,4-d]pyrimidines as kinase inhibitors, with structural modifications aimed at improving potency and selectivity compared to quinazoline-based drugs like erlotinib and lapatinib .

Properties

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O/c1-2-34-21-14-12-19(13-15-21)30-24-22-17-29-33(20-9-4-3-5-10-20)25(22)32-26(31-24)28-16-18-8-6-7-11-23(18)27/h3-15,17H,2,16H2,1H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZUFSZRXVASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Comparison with Similar Compounds

Substituent Effects at N4 and N6 Positions

The substitution pattern at N4 and N6 significantly influences biological activity. Below is a comparative analysis:

Compound Name / ID N4 Substituent N6 Substituent Key Biological Activity Reference
Target Compound 4-Ethoxyphenyl 2-Chlorobenzyl Kinase inhibition (EGFR, CDK)
N4-(3-Morpholinopropyl) analog 3-Morpholinopropyl 4-Trifluoromethoxyphenyl Bcr-abl inhibition
N6-(3-Chloro-4-methoxyphenyl) analog Phenyl 3-Chloro-4-methoxyphenyl Antiproliferative (MCF7)
PR5-LL-CM01 (CAS:1005307-86-7) 3,4-Dimethylphenyl 2-Dimethylaminoethyl PRMT5 inhibition
N4-(Benzodioxol-5-yl) analog () 2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl Kinase modulation (unspecified)
  • Lipophilicity: The target compound’s 4-ethoxy group (logP ~3.2 estimated) offers balanced hydrophobicity compared to the highly polar morpholinopropyl group (logP ~1.8) in or the hydrophilic 3-methoxypropyl in .
  • Halogen Effects : The 2-chlorobenzyl group may enhance target binding through halogen bonding, unlike the trifluoromethoxy group in , which relies on steric and electronic effects .

Core Modifications and Activity

  • 1-Phenyl vs.
  • Quinazoline vs. Pyrazolo[3,4-d]pyrimidine : Quinazolines (e.g., erlotinib) exhibit high EGFR affinity but suffer from resistance mutations. Pyrazolo[3,4-d]pyrimidines, with their purine-like core, may bypass resistance mechanisms while maintaining kinase selectivity .

Kinase Inhibition Profile

The target compound’s dual substitution at N4 and N6 positions is hypothesized to enhance dual kinase inhibition (e.g., EGFR and CDK4/6):

  • EGFR Inhibition: The 4-ethoxyphenyl group mimics the anilinoquinazoline pharmacophore in erlotinib, critical for ATP-binding pocket interactions .
  • CDK Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky N6 substituents (e.g., 2-chlorobenzyl) show improved CDK4/6 selectivity over simpler analogs .

Antiproliferative Activity

  • Comparative IC50 Values :
    • Target compound: IC50 = 0.12 µM (MCF7), comparable to lapatinib (IC50 = 0.09 µM) .
    • N6-(3-Chloro-4-methoxyphenyl) analog: IC50 = 0.45 µM (MCF7) .
    • Quinazoline PARP inhibitors: IC50 = 0.07–0.15 µM (breast cancer) .

Pharmacokinetic and Solubility Considerations

  • Solubility : The 4-ethoxy group improves water solubility (2.5 mg/mL) compared to highly hydrophobic analogs like PR5-LL-CM01 (0.8 mg/mL) .
  • Formulation Strategies : Co-processing with hydrophilic polymers (e.g., PVP-VA64) enhances bioavailability, as demonstrated for related pyrazolo[3,4-d]pyrimidines .

Biological Activity

N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in oncology and as kinase inhibitors. The biological activity of this specific compound is explored through various studies focusing on its mechanisms of action, efficacy in cancer models, and potential therapeutic applications.

The compound functions primarily as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to mimic ATP, allowing it to competitively inhibit kinases involved in cancer progression.

Biological Activity Overview

Recent studies have highlighted the following key biological activities:

  • Anti-cancer Activity : The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells, indicating potent activity in inhibiting cell growth .
  • Kinase Inhibition : It has been reported that compounds within this class can inhibit epidermal growth factor receptor (EGFR) and casein kinase 1 (CK1), which are implicated in tumorigenesis. The specific compound showed promising results with IC50 values indicating strong inhibition of these targets .

Case Studies

Several studies have documented the effects of this compound in preclinical models:

  • In Vitro Studies : A study evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It was found to induce apoptosis and cell cycle arrest at the S and G2/M phases in treated cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and target kinases like EGFR. These studies suggest a high affinity for the ATP-binding site, reinforcing its role as a competitive inhibitor .
  • Toxicity Assessment : Acute toxicity tests revealed that this compound exhibited lower toxicity compared to other compounds within the same class, making it a safer candidate for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
Anti-proliferativeA549 (Lung Cancer)8.21 µM
Anti-proliferativeHCT-116 (Colon Cancer)19.56 µM
EGFR InhibitionWild Type EGFR0.016 µM
EGFR InhibitionMutant EGFR T790M0.236 µM
CK1 InhibitionCK178 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.